molecular formula C22H22ClN3O3S2 B2643958 N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 701239-42-1

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2643958
CAS No.: 701239-42-1
M. Wt: 476.01
InChI Key: CACWYWVJDANSDP-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O3S2 and its molecular weight is 476.01. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Drug Disposition

The compound N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide, referenced as PF-06282999, is a thiouracil derivative known for its irreversible inactivation of myeloperoxidase, an enzyme implicated in various cardiovascular diseases. This compound's physicochemical attributes—molecular weight, lipophilicity, and topological polar surface area—favor nonmetabolic routes of elimination, minimizing liver-mediated bioactivation and potential toxicity. Extensive pharmacokinetics and disposition studies, spanning from in vitro assays to clinical trials in humans, have characterized PF-06282999's resistance to metabolic turnover by liver microsomes and hepatocytes. The compound demonstrates moderate intestinal permeability, minimal transporter-mediated hepatobiliary disposition, and moderate plasma protein binding across species. Notably, PF-06282999 exhibits low to moderate plasma clearances and good oral bioavailability in preclinical species, with renal clearance identified as the major clearance mechanism in humans. These findings align with the physicochemical predictions and are corroborated by clinical pharmacokinetics observed in healthy volunteers, confirming the compound's consistent disposition characteristics across species and its primarily renal excretion in humans (Dong et al., 2016).

Synthesis and Pharmacological Properties

The synthesis and pharmacological evaluation of various derivatives of thieno[2,3-d]pyrimidin-4-one 2-thiones, including the compound , have been explored. These derivatives are synthesized through condensation reactions involving substituted 2-amino-3-carbethoxy-thiophenes and isothiocyanates, resulting in a range of thienylthioureas. Subsequent cyclization in ethanol saturated with dry hydrochloric acid yields thieno[2,3-d]pyrimidin-4-(3H)-one-2-thiones. Out of the synthesized compounds, some exhibit analgesic and anti-inflammatory activities, comparable to acetylsalicylic acid, without significant toxicity at doses up to 1000 mg/kg (Cannito et al., 1990).

Antimicrobial and Antitumor Activities

Further studies have delved into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds like visnaginone and khellinone. These novel compounds, including the one , have been synthesized and tested for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. Specific derivatives have demonstrated significant COX-2 selectivity, analgesic activity, and anti-inflammatory activity, showcasing the potential of these compounds in therapeutic applications (Abu‐Hashem et al., 2020).

Antimicrobial and Antitumor Properties

Moreover, the compound and its derivatives have been investigated for their antimicrobial and antitumor activities. A series of pyridines, pyrimidinones, oxazinones, and their derivatives have been synthesized and tested as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs like streptomycin and fusidic acid (Hossan et al., 2012). Additionally, novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives have been synthesized and shown potent anticancer activity on various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines, with some derivatives displaying activity nearly as potent as the chemotherapy drug doxorubicin (Hafez & El-Gazzar, 2017).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-12(2)10-26-21(28)19-14-5-4-6-17(14)31-20(19)25-22(26)30-11-18(27)24-15-9-13(23)7-8-16(15)29-3/h7-9H,1,4-6,10-11H2,2-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CACWYWVJDANSDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)OC)SC4=C2CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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